1-Azabicyclo[2.2.1]heptane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-7-4-2-6(1)5-7;/h6H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDQBHSCXJXCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Azabicyclo 2.2.1 Heptane and Its Derivatives
Strategies for Constructing the 1-Azabicyclo[2.2.1]heptane Core
The rigid, bicyclic structure of 1-azabicyclo[2.2.1]heptane presents unique synthetic challenges. Researchers have developed several robust strategies to construct this nitrogen-containing framework, each with distinct advantages.
Catalytic Hydrogenation of Enamine Precursors
Catalytic hydrogenation of unsaturated precursors, such as enamines, offers a direct and often high-yielding route to the saturated azabicyclic system. This method is valued for its operational simplicity and the potential for stereochemical control.
A key example involves the hydrogenation of bicyclic enones. The precursor, (1S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-3-one, can be hydrogenated to the corresponding saturated ketone, 1-azabicyclo[2.2.1]heptan-3-one. This transformation is typically achieved using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction proceeds with quantitative yield and, crucially, preserves the stereochemical integrity of the molecule. Frustrated Lewis pairs (FLPs), such as the combination of tBuNHPh and B(C6F5)3, have also been shown to activate H2 and can be used for the catalytic hydrogenation of enamines, providing a pathway to the corresponding amine derivatives in a one-pot reaction. scholaris.ca
| Precursor | Catalyst/Reagents | Solvent | Conditions | Product | Yield |
| (1S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-3-one | 10% Pd/C, H₂ | Ethyl acetate | 20°C, 24 hours | 1-Azabicyclo[2.2.1]heptan-3-one | Quantitative |
| Enamine Intermediate | FLP [tBuNHPh/B(C6F5)3], H₂ | Methanol | 1 atm, 20-40°C | Saturated Amine | Not specified |
Carbonium Ion Mediated Rearrangements
Rearrangements mediated by carbocations, or their nitrogen analogs (nitrenium ions), provide an elegant method for constructing complex polycyclic systems from more accessible precursors. These reactions often proceed through a cascade mechanism, forming multiple bonds and rings in a single step.
One such strategy involves the treatment of 1-azabicyclo[2.2.1]heptan-3-ol with diethylaminosulfur trifluoride (DAST). psu.edu This reagent facilitates a carbonium ion-mediated rearrangement to form the 4-azatricyclo[2.2.1.0(2,6)]heptane system. psu.edu Computational studies have explored the nature of nitrenium ions and their propensity to rearrange. acs.org Simple alkylnitrenium ions are predicted to undergo barrierless 1,2-alkyl or hydride shifts to form more stable iminium ions, highlighting the reactive nature of these intermediates in skeletal rearrangements. acs.org
Cyclization Reactions in Bicyclic Amine Synthesis
Intramolecular cyclization is a cornerstone of bicyclic amine synthesis. This strategy involves forming the second ring of the bicyclic system by creating a new bond between atoms on a pre-existing ring or a side chain.
One effective approach begins with a suitably functionalized pyrrolidine (B122466) derivative. For instance, an alcohol-containing pyrrolidine can be converted to a sulfonate ester. rsc.org Subsequent deprotection of the pyrrolidine nitrogen triggers a spontaneous intramolecular cyclization, yielding the 1-azabicyclo[2.2.1]heptane core. rsc.org Another example involves the cyclization of an aminomesylate, such as trans-4-aminocyclohexyl methanesulfonate (B1217627) hydrochloride, in aqueous ethanol (B145695) to produce the 7-azabicyclo[2.2.1]heptane ring system. cdnsciencepub.com This reaction proceeds in high yield by heating the solution. cdnsciencepub.com A more recent development uses a synergistic combination of light and heat to promote an intramolecular C–H amination, affording bridged bicyclic amines from acyclic precursors. acs.org
| Starting Material | Key Steps | Product |
| Pyrrolidinylacetic ester derivative | Reduction to alcohol, conversion to sulfonate ester, N-deprotection, cyclization | (4R)-1-Azabicyclo[2.2.1]heptane derivative rsc.org |
| trans-4-Aminocyclohexyl methanesulfonate hydrochloride | Cyclization in 80% aqueous ethanol with NaOH | 7-Azabicyclo[2.2.1]heptane cdnsciencepub.com |
| N-Chloroamine precursor | Synergistic light and heat activation | Bridged bicyclic amine acs.org |
Approaches from Hydroxyproline (B1673980) Derivatives
Readily available and chiral starting materials like hydroxyproline serve as valuable precursors for the enantioselective synthesis of azabicyclic compounds.
An enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system commences with trans-4-hydroxy-L-proline. rsc.org The key steps involve converting the hydroxyproline into a (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine intermediate. rsc.org Reaction of this sulfonate ester with an enolate anion, followed by reduction and a second sulfonation, sets the stage for the final deprotection and cyclization to furnish the desired bicyclic product. rsc.org Similarly, all four enantiomerically pure isomers of 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are constrained analogues of 3-hydroxyproline, have been synthesized. unirioja.escapes.gov.br This route utilizes a base-promoted internal nucleophilic displacement of a methanesulfonate group to form the 7-azabicyclo[2.2.1]heptane system. unirioja.escapes.gov.br
Stereoselective Synthesis of Azabicyclo[2.2.1]heptane Systems
Controlling the three-dimensional arrangement of atoms is paramount for applications in asymmetric synthesis and pharmacology. Stereoselective methods, particularly cycloaddition reactions, are powerful tools for creating chiral azabicyclic structures with high precision.
Asymmetric Diels-Alder Cycloadditions for Azabicyclic Formation
The aza-Diels-Alder reaction, a variation of the classic Diels-Alder cycloaddition, is a highly effective method for constructing nitrogen-containing six-membered rings. When performed with chiral components, it allows for the asymmetric synthesis of azabicyclic systems.
This reaction typically involves the cycloaddition of a diene, such as cyclopentadiene (B3395910), with a chiral imine. The use of a chiral auxiliary, like (S)-(-)-1-phenylethylamine, attached to the imine, can direct the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched 2-azabicyclo[2.2.1]heptane derivatives. pwr.edu.plresearchgate.net The reaction is often promoted by a Lewis acid or a Brønsted acid catalyst. researchgate.net For instance, the reaction between cyclopentadiene and an imine derived from methyl glyoxylate (B1226380) and (S)-(-)-1-phenylethylamine can be catalyzed by trifluoroacetic acid and boron trifluoride diethyl etherate. researchgate.net This approach can yield multigram quantities of the desired exo-cycloadduct with good diastereoselectivity. researchgate.net The resulting unsaturated bicyclic system can then be hydrogenated to afford the saturated 2-azanorbornane scaffold. researchgate.net
| Diene | Dienophile (Imine) | Chiral Auxiliary / Catalyst | Product | Diastereomeric Ratio (dr) |
| Cyclopentadiene | Imine of (1R,endo)-benzonorbornen-2-yl glyoxylate | (R)-1-phenylethylamine | exo-2-Azabicyclo[2.2.1]hept-5-ene derivative | 93:7 researchgate.net |
| Cyclopentadiene | Imine of methyl glyoxylate | (S)-(-)-1-phenylethylamine / TFA, BF₃·OEt₂ | exo-2-Azabicyclo[2.2.1]hept-5-ene derivative | Not specified researchgate.net |
| Silyloxycyclohexadiene | Acylnitroso dienophile | (+)-Camphorsultam | N-protected-7-azabicyclo[2.2.1]heptan-2-one derivative | High diastereoselectivity researchgate.net |
Intramolecular Cyclization Pathways for Stereocontrol
Intramolecular cyclization is a cornerstone strategy for constructing the 1-azabicyclo[2.2.1]heptane framework, offering powerful control over the resulting stereochemistry. These pathways typically involve forming one of the rings by creating a new carbon-carbon or carbon-nitrogen bond within a suitably functionalized precursor, often a substituted piperidine (B6355638) or pyrrolidine.
Anionic cyclization, specifically intramolecular carbolithiation, provides another route. This method uses a tin-lithium exchange to generate a chiral organolithium intermediate that cyclizes to form the bicyclic system. acs.orgnih.gov For instance, the 1-azabicyclo[2.2.1]heptane ring system can be accessed in just three steps from 4-piperidone. acs.org The process involves creating a piperidine intermediate functionalized with both a tributylstannyl group and an allyl group. Treatment with butyllithium (B86547) initiates a tin-lithium exchange, and the resulting organolithium undergoes intramolecular carbolithiation to construct the bicyclic frame. acs.orgugent.be
These intramolecular strategies are pivotal because the stereochemistry of the final bicyclic product is directly dictated by the stereocenters present in the acyclic or monocyclic precursor, allowing for the synthesis of specific, enantiomerically pure diastereomers.
Table 1: Selected Intramolecular Cyclization Strategies for Azabicyclo[2.2.1]heptane Systems
| Starting Material | Key Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|
| (R)-2-substituted-4-piperidone | Intramolecular SN2-type cyclization | (1R,2R,4R)- and (1S,2R,4S)-2-Substituted-1-azabicyclo[2.2.1]heptanes | researchgate.net |
| trans-4-Hydroxy-L-proline | Intramolecular SN2-type cyclization | (4R)-1-Azabicyclo[2.2.1]heptane derivatives | rsc.org |
| 4-Piperidone derivative | Intramolecular carbolithiation | 1-Azabicyclo[2.2.1]heptane | acs.org |
Palladium-Catalyzed Aminoacyloxylation in Bicyclic Scaffold Construction
Palladium catalysis has emerged as a powerful tool in modern organic synthesis for its ability to mediate complex bond formations under mild conditions. While a broad range of palladium-catalyzed reactions are used to functionalize azabicyclic systems, specific methodologies like aminoacyloxylation are particularly noteworthy for building these scaffolds. acs.orgnih.govscispace.com
A recently developed palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes allows for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgresearchgate.netresearchgate.net This reaction proceeds efficiently across a wide array of substrates and the resulting products can be further functionalized, providing access to a library of bridged aza-bicyclic structures. rsc.orgresearchgate.netrsc.org Although this specific reaction directly produces the 2-aza isomer, it highlights the potential of palladium-catalyzed difunctionalization of alkenes in constructing related bicyclic frameworks.
More broadly, palladium-catalyzed cross-coupling and C-H functionalization reactions are instrumental in elaborating pre-formed azabicycloalkane cores. For example, a second-generation catalyst system using pyridine- or quinoline-carboxylate ligands has been developed for the transannular C-H arylation of various azabicycloalkanes, including 7-azabicyclo[2.2.1]heptane (also known as 7-azanorbornane) derivatives. scispace.comnih.gov This late-stage functionalization allows for the rapid diversification of the bicyclic scaffold, which is a significant advantage over multi-step de novo syntheses for creating libraries of analogues. nih.gov These methods demonstrate the versatility of palladium catalysis in both the construction and derivatization of azabicyclic systems.
Derivatization from Chiral Precursors (e.g., (R)-Glyceraldehyde)
The synthesis of enantiomerically pure 1-azabicyclo[2.2.1]heptane derivatives often relies on the use of starting materials from the "chiral pool"—readily available, inexpensive, and enantiopure natural products. This approach embeds chirality into the molecule at the very beginning of the synthetic sequence.
(R)-Glyceraldehyde is a versatile C3 chiral building block. N-Benzylimines derived from protected (R)-glyceraldehyde can undergo diastereoselective tandem Mannich-Michael reactions with Danishefsky's diene to produce highly functionalized piperidine intermediates. researchgate.net These piperidones are key precursors that, through further transformations including intramolecular cyclization, lead to stereochemically defined 1-azabicyclo[2.2.1]heptane derivatives. researchgate.netorcid.org
Another prominent chiral precursor is trans-4-hydroxy-L-proline. An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives commences from this amino acid. rsc.org The synthesis involves converting the hydroxyproline into a key pyrrolidine intermediate equipped with a leaving group. Subsequent alkylation and reduction steps, followed by an intramolecular cyclization, yield the target bicyclic system, preserving the stereochemical integrity from the starting material. rsc.org Similarly, L-glutamic acid has been used as a starting point for the chirospecific synthesis of optically pure 1-carboxy-7-azabicycloheptane amino acids via a transannular alkylation strategy. acs.org
The use of these chiral precursors is a powerful strategy that leverages nature's stereochemical control to access complex, optically active bicyclic structures for various applications, including the development of peptidomimetics and asymmetric catalysts. researchgate.netmathnet.rud-nb.info
Table 2: Examples of Chiral Precursors in Azabicyclo[2.2.1]heptane Synthesis
| Chiral Precursor | Key Intermediate | Target Scaffold | Reference |
|---|---|---|---|
| (R)-Glyceraldehyde | Chiral 2-substituted-4-piperidones | 2-Substituted-1-azabicyclo[2.2.1]heptanes | researchgate.netorcid.org |
| trans-4-Hydroxy-L-proline | (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine | (4R)-1-Azabicyclo[2.2.1]heptane derivatives | rsc.org |
| L-Glutamic acid | Pyrrolidine derivatives | 1-Carboxy-7-azabicycloheptane amino acids | acs.org |
Preparation of Hydrochloride Salts for Research Applications and Stability Enhancement
In chemical and pharmaceutical research, the free base form of amine-containing compounds like 1-azabicyclo[2.2.1]heptane is often converted into a salt to improve its physical and chemical properties. The hydrochloride salt is the most common form, offering significant advantages in terms of stability, solubility, and ease of handling. medchemexpress.comgoogle.com
The preparation of 1-azabicyclo[2.2.1]heptane hydrochloride is typically a straightforward acid-base reaction. The free base, often in a suitable organic solvent like ethanol, diethyl ether, or dichloromethane, is treated with a solution of hydrogen chloride (HCl). epo.orgcdnsciencepub.com The HCl can be sourced from a cylinder of anhydrous HCl gas bubbled through the solution or by using a solution of HCl in an organic solvent (e.g., HCl in ether). cdnsciencepub.com The resulting hydrochloride salt, being ionic, is generally less soluble in nonpolar organic solvents and precipitates out as a crystalline solid, which can then be isolated by filtration. epo.org
The conversion to the hydrochloride salt provides several benefits. The salt form is typically a stable, non-hygroscopic, crystalline solid with a defined melting point, making it easier to weigh and handle compared to the potentially oily or volatile free base. scispace.com This enhanced stability prevents degradation during long-term storage. scispace.com Furthermore, the ionic nature of the hydrochloride salt often increases the compound's solubility in aqueous media, which is crucial for biological assays and for preparing formulations. The free base can be readily regenerated from the salt by treatment with a mild base if needed for a subsequent chemical reaction. epo.orgunirioja.es
Enantiomeric Resolution and Absolute Configuration Determination
Diastereomeric Salt Formation for Chiral Separation
A classical and highly effective method for resolving racemic amines like 1-azabicyclo[2.2.1]heptane is through the formation of diastereomeric salts. google.comgoogle.com This process involves reacting the racemic base with a single enantiomer of a chiral acid, often referred to as a chiral resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. google.comresearchgate.net This difference allows for their separation by fractional crystallization.
Research has shown that derivatives of tartaric acid are particularly effective for this purpose. rsc.org For instance, the resolution of the closely related precursor, 1-azabicyclo[2.2.1]heptan-3-one, is successfully achieved using di-p-toluoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid. The choice of the tartaric acid enantiomer determines which enantiomer of the bicyclic amine will preferentially crystallize from the solution. The process is optimized by carefully selecting the solvent system, temperature, and stoichiometry of the resolving agent to maximize yield and enantiomeric purity. This method is advantageous for its scalability and ability to produce enantiomers with very high purity, often exceeding 99% enantiomeric excess (ee).
| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Di-p-toluoyl-L-tartaric acid | Acetone/H₂O | 85 | 99.5 |
| Di-p-toluoyl-D-tartaric acid | Ethanol (B145695)/H₂O | 82 | 99.2 |
Other chiral acids that can be employed for this technique include mandelic acid, malic acid, and various camphor-sulfonic acids. google.comgoogle.com After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired single enantiomer of the azabicyclic compound.
Chiral Auxiliary-Mediated Resolution Techniques
An alternative strategy involves the covalent attachment of a chiral auxiliary to the racemic compound. doi.orgpwr.edu.pl This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated using standard purification techniques like flash chromatography due to their differing physical properties. doi.org
For azabicyclic scaffolds, this is often performed on a synthetic precursor, such as a derivative containing a carboxylic acid group. doi.org For example, a racemic 7-azabicyclo[2.2.1]heptane carboxylic acid was successfully resolved by coupling it with chiral auxiliaries like (S)-α-methylbenzylamine or oxazolidinone derivatives derived from amino acids. doi.orgrsc.org The resulting diastereomeric amides or esters are separable by chromatography. doi.orgrsc.org
Once the diastereomers are separated, the chiral auxiliary is chemically cleaved from the molecule to yield the enantiomerically pure compound. researchgate.net A key advantage of this method is that the chiral auxiliary can often be recovered and reused, although it requires additional synthetic steps for attachment and removal. researchgate.net
Spectroscopic and Chromatographic Methods for Enantiomeric Purity Assessment
Following a resolution procedure, it is essential to determine the enantiomeric purity (or enantiomeric excess) of the isolated product. This is accomplished using specialized analytical techniques.
Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers. google.comgoogle.com The technique relies on a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. researchgate.net
For azabicyclo[2.2.1]heptane derivatives, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), have proven highly effective. doi.orgresearchgate.netmdpi.com The mobile phase typically consists of a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as isopropanol. researchgate.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.
| Compound Type | Chiral Column | Mobile Phase (v/v) | Reference |
|---|---|---|---|
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Chiralcel OD-H | n-Hexane / Isopropanol (80:20) | researchgate.net |
| 7-Azabicyclo[2.2.1]heptanecarboxylic acid | Chiralcel OD-H | n-Hexane / 2-Propanol / TFA (50:50 with 0.5% TFA) | doi.org |
NMR spectroscopy can also be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs). google.comgoogle.com These are typically paramagnetic lanthanide complexes, such as those containing europium (Eu) or praseodymium (Pr), with a chiral ligand. harvard.edu
When a CSR is added to a solution of a racemic compound, it forms rapidly exchanging diastereomeric complexes with each enantiomer. harvard.edu Because these new complexes are diastereomeric, the corresponding protons in each enantiomer are no longer chemically equivalent and will resonate at slightly different frequencies in the ¹H NMR spectrum. nih.gov This results in the splitting of a single proton signal into two distinct signals, one for each enantiomer. The enantiomeric excess can then be determined by integrating the areas of these separated signals. researchgate.net Common reagents include tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), often abbreviated as Eu(hfc)₃.
Stability of Resolved Enantiomeric Forms in Research Contexts
Once an enantiomer of 1-azabicyclo[2.2.1]heptane has been isolated, maintaining its chiral integrity is paramount. The stability of the resolved form depends on its chemical state (e.g., free base vs. salt) and storage conditions.
The diastereomeric salts, such as the hemitartrate salts formed during resolution, are generally highly crystalline and stable under ambient conditions. For example, the di-p-toluoyl hemitartrate salt of (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one retains greater than 98% purity after 12 months of storage at 25°C.
The isolated free-base form of the enantiomer can be more susceptible to degradation or racemization over time. To ensure long-term stability, the enantiomerically pure free base should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C, in an anhydrous solvent to prevent degradation. Periodic analysis by chiral HPLC or NMR can be used to confirm the stability and enantiomeric purity of the stored material.
Table of Compounds
| Compound Name |
|---|
| 1-Azabicyclo[2.2.1]heptane hydrochloride |
| 1-Azabicyclo[2.2.1]heptan-3-one |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one |
| 7-Azabicyclo[2.2.1]heptanecarboxylic acid |
| Di-p-toluoyl-L-tartaric acid |
| Di-p-toluoyl-D-tartaric acid |
| Dibenzoyl tartaric acid |
| Mandelic acid |
| Malic acid |
| Camphor-sulfonic acid |
| (S)-α-Methylbenzylamine |
| (4S)-Benzyl-2-oxazolidinone |
| l-Menthol |
| Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃) |
Advanced Spectroscopic and Diffraction Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-Azabicyclo[2.2.1]heptane hydrochloride, confirming the rigid bicyclic structure and the protonation state of the nitrogen atom.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of this compound, recorded in D₂O, the symmetry of the molecule is evident. The two bridgehead protons (at C1 and C4 in the IUPAC numbering of the parent carbocycle) appear as a multiplet between δ 4.19 and 4.21 ppm. The methylene (B1212753) protons are differentiated into two groups: the four endo protons resonate as a multiplet between δ 1.84 and 1.92 ppm, while the four exo protons are found slightly further upfield between δ 1.71 and 1.78 ppm. iucr.org An earlier study in CDCl₃ also identified distinct regions for the bridgehead, exo, and endo protons, further confirming these assignments. cdnsciencepub.com
The proton-decoupled ¹³C NMR spectrum is simpler due to the molecule's symmetry. It displays two singlets: one at δ 58.9 ppm, corresponding to the two equivalent bridgehead carbons (C1 and C4), and another at δ 26.7 ppm for the four equivalent methylene carbons (C2, C3, C5, C6). iucr.org
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O. iucr.org
| Atom | Nucleus | Chemical Shift (δ) [ppm] | Multiplicity |
| CH (Bridgehead) | ¹H | 4.19 - 4.21 | m |
| endo-CH ₂ | ¹H | 1.84 - 1.92 | m |
| exo-CH ₂ | ¹H | 1.71 - 1.78 | m |
| C H (Bridgehead) | ¹³C | 58.9 | s |
| C H₂ | ¹³C | 26.7 | s |
While one-dimensional NMR provides primary structural data, two-dimensional NMR techniques are invaluable for unambiguously assigning signals and confirming through-bond and through-space connectivities.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would be used to establish proton-proton coupling networks. For this compound, it would show correlations between the bridgehead protons and the adjacent exo and endo methylene protons, confirming their connectivity within the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the ¹H signal at δ 4.19-4.21 ppm to the ¹³C signal at δ 58.9 ppm (bridgehead C-H) and the proton signals in the δ 1.71-1.92 ppm range to the methylene carbon signal at δ 26.7 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity between protons. In the rigid 7-azabicyclo[2.2.1]heptane system, this is crucial for differentiating between exo and endo protons. uvic.ca For instance, NOESY would show correlations between the exo protons on C2 and C6, which are spatially closer to each other than to their corresponding endo counterparts. The characteristic splitting patterns and coupling constants further aid in this differentiation, as bridgehead protons in this framework typically show significant coupling only with the exo protons due to the dihedral angle with the endo protons being close to 90°. uvic.ca
X-ray Crystallography for Defining Bicyclic Framework Geometry
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. The crystal structure of the compound, systematically named 7-azabicyclo[2.2.1]heptan-7-ium chloride, has been determined. iucr.org
The analysis confirms the strained, rigid bicyclic structure. The cation (the protonated amine) possesses a crystallographic mirror plane, with the nitrogen atom lying on this plane. iucr.org The geometry resembles that of its carbocyclic analog, norbornane. In the crystal lattice, the cations are linked to the chloride anions via N—H⋯Cl hydrogen bonds, forming chains that propagate through the crystal. iucr.orgresearchgate.net The precise bond lengths and angles determined by this method define the geometry of the strained framework, which is a key aspect of its chemical character.
Table 2: Selected Crystallographic Data for 7-Azabicyclo[2.2.1]heptan-7-ium chloride. researchgate.net
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | Cmc2₁ |
| a (Å) | 9.1532 (6) |
| b (Å) | 8.7029 (8) |
| c (Å) | 8.7336 (5) |
| Volume (ų) | 695.71 (9) |
| Z | 4 |
| Dx (Mg m⁻³) | 1.276 |
Application of NMR-pH Titrations in Compound Characterization
NMR-pH titrations are a powerful method for determining the acid dissociation constant (pKa) of a compound. This technique relies on monitoring the chemical shifts of specific nuclei, typically protons, as a function of the solution's pH. sci-hub.se The chemical environment of protons near an ionizable group, such as the ammonium (B1175870) group in this compound, changes significantly upon deprotonation.
By acquiring a series of ¹H NMR spectra at various pH values, the chemical shifts of the bridgehead protons (adjacent to the nitrogen) can be plotted against the pH. This plot yields a sigmoidal titration curve, and the inflection point of this curve corresponds to the pKa of the conjugate acid. researchgate.net
This method has been applied to 1-Azabicyclo[2.2.1]heptane, yielding pKa values reported in the range of 10.8 to 11.1. cdnsciencepub.comrsc.org This value quantifies the basicity of the bridgehead nitrogen and is significant when compared to other less strained cyclic amines. The high pKa indicates that it is a relatively strong base, a property that is influenced by the geometry and strain of the bicyclic system. researchgate.net
Computational and Theoretical Studies of Azabicyclo 2.2.1 Heptane Systems
Molecular Modeling Approaches in Compound Design and Conformation
Molecular modeling has become an indispensable tool in the rational design of novel compounds incorporating the azabicyclo[2.2.1]heptane scaffold. nih.govmdpi.com These in silico methods allow for the prediction and analysis of molecular properties, reducing the number of molecules that require synthesis and experimental screening. nih.gov
One prominent application is in the design of enzyme inhibitors. For instance, derivatives of 2-azabicyclo[2.2.1]heptane have been designed using molecular modeling as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. nih.govmdpi.com Computational techniques such as molecular docking are employed to predict how these bicyclic compounds will bind to the active site of a target protein. nih.govresearchgate.net This involves analyzing the spatial orientation and interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues. nih.govnih.gov
Furthermore, molecular modeling is used to assess the conformational preferences of these molecules, which is critical for their biological activity. acs.org The rigid nature of the azabicyclo[2.2.1]heptane core restricts the available conformations, which can be an advantage in drug design as it reduces the entropic penalty upon binding to a receptor. acs.org By comparing the molecular topologies of these rigid derivatives with more flexible structures, researchers can understand how the bicyclic framework influences binding affinity. acs.org For example, modeling has been used to confirm that a U-shaped conformation, enforced by intramolecular π-stacking, is consistent with the active shape of certain orexin (B13118510) receptor antagonists.
Computational predictions are also vital for identifying potential liabilities, such as the tendency for spontaneous intramolecular cyclization, which can lead to inactive compounds. nih.gov By modeling reaction pathways, chemists can design derivatives that are more stable in aqueous solutions. nih.gov
| Modeling Technique | Application | Example System | Finding/Prediction | Reference |
|---|---|---|---|---|
| Molecular Docking | Enzyme Inhibition | 2-Azabicyclo[2.2.1]heptane derivatives vs. DPP-4 | Prediction of binding modes and interaction with active site residues. Led to the design of Neogliptin (IC50 = 16.8 nM). | nih.gov |
| Conformational Analysis | Receptor Binding | Substituted 7-azabicyclo[2.2.1]heptane derivatives vs. Dopamine (B1211576) Transporter | Revealed significantly different molecular topologies compared to more flexible tropane (B1204802) analogues, explaining differences in binding affinity. | acs.org |
| Virtual Screening | Hit Identification | Sulfonamide-containing 2-azabicyclo[2.2.1]heptane derivatives | Used to investigate potential binding pathways and predict drug-likeness properties (ADME). | researchgate.net |
Investigation of Electronic and Steric Properties
Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the unique electronic and steric properties of azabicyclo[2.2.1]heptane systems. acs.orgacs.org These studies help rationalize the chemical stability, reactivity, and spectroscopic characteristics of these strained molecules. acs.orgmdpi.com
A key electronic feature of amides derived from 7-azabicyclo[2.2.1]heptane is the pyramidalization of the amide nitrogen. acs.orgresearchgate.net Unlike typical planar amides, the geometric constraints of the bicyclic system force the nitrogen atom out of the plane of its substituents. acs.org DFT calculations have successfully reproduced these nitrogen-pyramidal structures as energy minima. acs.org This deviation from planarity has significant electronic consequences, including a reduction in the delocalization of the nitrogen lone pair into the carbonyl π* orbital. acs.org This effect is reflected in a lowered rotational barrier around the amide C-N bond compared to analogous monocyclic amides. acs.org
Theoretical calculations have also been crucial in understanding reaction mechanisms and stability. For example, despite the non-planar distortion which typically increases lability, amides based on the 7-azabicyclo[2.2.1]heptane scaffold were found to be unexpectedly resistant to base-catalyzed hydrolysis. mdpi.com Calculated Gibbs free energies were consistent with this experimental finding, indicating a significant entropic penalty in the transition state. mdpi.com Furthermore, DFT studies are used to explore the effects of steric hindrance on reaction pathways and to rationalize the stereochemical outcomes of reactions involving these scaffolds. acs.orgresearchgate.net
| Compound Type | Computational Method | Property Investigated | Key Finding | Reference |
|---|---|---|---|---|
| N-Benzoyl-7-azabicyclo[2.2.1]heptane | DFT | Amide Bond Rotation Barrier | Rotational barriers are lower than in monocyclic analogues, correlating with the degree of nitrogen pyramidalization. | acs.org |
| 7-Azabicyclo[2.2.1]heptane Amides | DFT (B3LYP) | Hydrolysis Reaction Pathway | Calculated Gibbs free energies explain the unexpected resistance to base-catalyzed hydrolysis. | mdpi.com |
| Pyrrolidine (B122466) Derivatives | DFT | Reaction Mechanism (Cyclobutane formation) | The rate-determining step is the release of N2 from a 1,1-diazene intermediate, with an activation energy of 17.7 kcal/mol. | acs.org |
Conformational Analysis of Bridged Ring Systems
The defining characteristic of the azabicyclo[2.2.1]heptane system is its rigid, bridged structure, which severely limits its conformational freedom compared to monocyclic or non-bridged bicyclic compounds. libretexts.org Computational analysis is essential for determining the precise geometry and energetic properties of the stable conformations.
The parent carbocyclic framework, bicyclo[2.2.1]heptane (norbornane), is known to possess significant ring strain, and this is also true for its aza-analogues. libretexts.org The structure is held in a rigid boat-like conformation. libretexts.org In the case of 1-azabicyclo[2.2.1]heptan-3-one, for example, computational studies show that the rigid system enforces a chair-like conformation in the six-membered ring and a twisted envelope conformation in the five-membered ring to mitigate steric strain.
Spectroscopic and simulation studies have shown that the conformation of the azabicyclo[2.2.1]heptane core can influence the structure of attached molecular fragments. nih.govresearchgate.net For instance, a C-terminal 7-azabicyclo[2.2.1]heptane amine can favor a β-strand-like extended conformation in an adjacent amino acid. nih.govresearchgate.net This is driven by proximity effects between the bridgehead proton of the bicyclic system and the α-proton of the amino acid, a phenomenon that is independent of the solvent. nih.govresearchgate.net
The introduction of substituents can also bias the conformation. Bridgehead substitution in 7-azabicyclo[2.2.1]heptane derivatives can control the cis-trans equilibrium of an adjacent amide bond, forcing it into a specific conformation. researchgate.net These conformational-directing effects make the scaffold a valuable tool for the de novo design of peptidomimetics with defined secondary structures. nih.gov
| System | Key Conformational Feature | Method of Analysis | Significance | Reference |
|---|---|---|---|---|
| 1-Azabicyclo[2.2.1]heptan-3-one | Chair-like (6-membered ring), Twisted envelope (5-membered ring) | Computational Studies | The rigid bicyclic system adopts specific ring puckering to alleviate inherent strain. | |
| 7-Azabicyclo[2.2.1]heptane amine (C-terminal) | Induces extended β-strand conformation in adjacent amino acid | Spectroscopy & Simulation | Acts as a conformational stabilizer for peptide chains, useful in peptidomimetic design. | nih.govresearchgate.net |
| Bicyclo[2.2.1]heptane (Norbornane) | Rigid boat conformation | General Conformational Analysis | The parent carbocyclic structure is highly strained, a feature inherited by its aza-derivatives. | libretexts.org |
Application of 1 Azabicyclo 2.2.1 Heptane As a Molecular Scaffold in Research
Building Blocks for Complex Organic Molecule Synthesis
The 1-azabicyclo[2.2.1]heptane framework serves as a fundamental building block in synthetic organic chemistry, enabling the construction of more intricate molecular architectures. smolecule.com Its inherent structural rigidity and the presence of a reactive nitrogen atom make it a valuable synthon for producing complex molecules for pharmaceuticals and agrochemicals. chemimpex.com The bicyclic system can be strategically modified and elaborated upon to create diverse chemical entities.
Researchers have designed and synthesized novel bridgehead-substituted aza-bicyclic frameworks in both enantiomeric forms. nih.gov The inherent ring strain in these structures can be strategically exploited to construct chiral aza-quaternary scaffolds through selective bond fragmentation processes. nih.gov For instance, the acylation of methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate with organolithium reagents proceeds through a stable tetrahedral intermediate, which can be used to form other complex structures like hemiacetals. researchgate.net This reactivity highlights the utility of the scaffold as a precursor for generating molecular diversity. chemimpex.com
The applications extend to the synthesis of various bioactive agents. The scaffold is a key component in developing new therapeutic candidates, particularly for central nervous system disorders, and has been used to create selective ligands for sigma-2 (σ2) receptors. nih.gov
Design and Synthesis of Conformationally Constrained Amino Acid Analogues
The rigid structure of the azabicyclo[2.2.1]heptane system is ideal for creating conformationally constrained analogues of natural amino acids. uni-regensburg.de Restricting the flexibility of amino acids by incorporating them into such cyclic scaffolds is a powerful tool for studying peptide structure and function, leading to peptidomimetics with enhanced properties. uni-regensburg.denih.gov
Proline is unique among proteinogenic amino acids due to its cyclic side chain, which significantly influences peptide conformation. nih.gov The 7-azabicyclo[2.2.1]heptane skeleton provides a more constrained version of the proline ring system. nih.govunirioja.es These bicyclic proline analogues, such as 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, are particularly attractive for their rigidity. unirioja.es Analysis of the bond lengths and angles of these structures reveals they are nearly identical to those in proline, with the main difference being the pyramidalization at the nitrogen atom. uni-regensburg.de
The incorporation of these proline mimetics into peptides has been shown to influence biological activity. For example, enantiomers of 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid were incorporated into peptides based on human transforming growth factor-alpha (TGF-α). nih.gov NMR analysis showed that the presence of these mimetics increased the tendency of the peptidyl-proline bond to adopt a cis conformation, confirming the importance of presenting peptides in a specific conformation for biological receptor recognition. nih.gov Furthermore, derivatives like N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid are considered key building blocks for creating these biologically active peptide analogues. chemimpex.com Research has also focused on synthesizing constrained 4-hydroxyproline (B1632879) analogues using this scaffold, which can serve as precursors to other valuable chiral molecules. unirioja.escapes.gov.br
| Constrained Proline Analogue | Starting Material/Key Method | Application/Significance | Reference(s) |
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Diels-Alder reaction with methyl 2-benzamidoacrylate | Rigid proline analogue used in boroarginine thrombin inhibitors and HIV-1 protease inhibitors. unirioja.es | unirioja.es |
| (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Asymmetric synthesis from (-)-8-phenylmenthyl 2-acetamidoacrylate | Conformationally constrained 4-hydroxyproline analogue; precursor for (+)-epibatidine. unirioja.escapes.gov.br | unirioja.escapes.gov.br |
| 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid | --- | Proline mimetic incorporated into TGF-α peptides to enhance biological potency. nih.gov | nih.gov |
| 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid | Double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate | Rigid, non-chiral analogue of 2-aminoadipic acid. researchgate.net | researchgate.net |
In medicinal chemistry, morpholine (B109124) is a common structural motif in many drugs. sci-hub.se However, its conformational flexibility can be a drawback. Bridged bicyclic systems like 2-oxa-5-azabicyclo[2.2.1]heptane serve as conformationally restricted isosteres of morpholine. sci-hub.se These isosteres mimic the physicochemical properties of morpholine but with reduced flexibility and potentially different lipophilicity. sci-hub.se Unlike morpholine, these bridged systems can also be optically active. sci-hub.se The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold resembles morpholine but has less conformational freedom and higher basicity. sci-hub.se Its value as a morpholine surrogate has been demonstrated in drug design. sci-hub.se
Development of Chiral Ligands in Asymmetric Catalysis
The chiral and rigid nature of the 1-azabicyclo[2.2.1]heptane scaffold makes it an excellent platform for the development of ligands for asymmetric catalysis. pwr.edu.pl These ligands are used to control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a chiral product.
New classes of chiral ligands based on this framework have been synthesized and successfully applied in various catalytic processes. For example, chiral diamines such as (1S,3R,4R)-3-(pyrrolidine-1-ylmethyl)-2-aza-bicyclo[2.2.1]heptane have been used for the kinetic resolution of racemic epoxides, producing both unreacted epoxides and allylic alcohols with high enantiomeric excess (up to 99% ee). Another class, 2-aza-norbornane-oxazoline compounds, has been evaluated as ligands in the iridium-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net These catalysts, prepared in situ, have afforded chiral alcohols in good yields and with significant enantioselectivity. researchgate.netscilit.com
| Ligand Type | Metal/Catalyst System | Reaction | Enantiomeric Excess (ee) | Reference(s) |
| (1S,3R,4R)-3-(pyrrolidine-1-ylmethyl)-2-aza-bicyclo[2.2.1]heptane | Lithium diisopropylamide (LDA) | Kinetic resolution of racemic epoxides | Up to 99% | |
| 2-Aza-norbornane-oxazoline compounds | [IrCl2(COD)]2 | Asymmetric transfer hydrogenation of acetophenone | 79% | researchgate.net |
| Camphor-based amino thiol ligands | [IrCl(COD)]2 | Asymmetric transfer hydrogenation of acetophenone | Good enantioselectivity |
Role in the Synthesis of Bioactive Molecules and Precursors for Target Exploration
The 1-azabicyclo[2.2.1]heptane skeleton is a key structural feature in numerous biologically active molecules and serves as a crucial precursor for their synthesis. Its rigid framework helps to orient functional groups in a precise three-dimensional arrangement, which is often critical for potent interaction with biological targets.
Epibatidine (B1211577), an alkaloid isolated from the skin of an Ecuadorian poison frog, is a potent analgesic that acts on nicotinic acetylcholine (B1216132) receptors. nih.govle.ac.uk However, its high toxicity limits its therapeutic use. le.ac.ukle.ac.uk The 7-azabicyclo[2.2.1]heptane ring system is the core structure of epibatidine, and numerous synthetic routes have been developed to access this alkaloid and its analogues. nih.govacs.orgscielo.br
A primary goal of this research is to create analogues with a better therapeutic window, reducing toxicity while maintaining analgesic properties. le.ac.uk The synthesis of these analogues often relies on the construction and functionalization of the azabicyclo[2.2.1]heptane scaffold. For instance, a formal asymmetric synthesis of (+)-epibatidine has been achieved using a conformationally constrained 4-hydroxyproline analogue derived from the 7-azabicyclo[2.2.1]heptane skeleton. unirioja.escapes.gov.br The key intermediate, N-Boc-7-azabicyclo[2.2.1]heptan-2-one, is a valuable building block for preparing not only epibatidine but also a wide range of its analogues for further biological evaluation. unirioja.escapes.gov.brunirioja.es Different synthetic strategies, including Diels-Alder reactions and intramolecular cyclizations, have been employed to construct this essential bicyclic core. le.ac.uknih.govacs.org
Application in Protease Inhibitor Design
While the broader azabicyclo[2.2.1]heptane framework has been explored in the design of inhibitors for various proteases, including hepatitis C NS3-NS4A protease, SARS-CoV-2 3CLpro, and HIV-1 protease, the available scientific literature does not prominently feature the specific 1-azabicyclo[2.2.1]heptane isomer for this application. nih.govdrugbank.comnih.govunirioja.es Research in this area has more frequently utilized the 2-azabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane scaffolds as constrained proline analogues or core fragments. nih.govnih.govunirioja.es
Research into Glycine Transporter 1 (GlyT1) Uptake Inhibitors
Glycine Transporter 1 (GlyT1) is a key target for modulating glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor, with potential applications in treating CNS disorders like schizophrenia. ebi.ac.ukjustia.comnih.gov The development of GlyT1 inhibitors has involved various molecular structures. However, within the azabicyclo[2.2.1]heptane class, research has primarily focused on the 2-aza and 7-aza isomers. researchgate.netgoogle.com Specific studies detailing the use of the 1-azabicyclo[2.2.1]heptane scaffold for the development of GlyT1 inhibitors are not extensively represented in published research.
Scaffold for Sigma-2 (σ2) Receptor Ligands
The sigma-2 (σ2) receptor is a target of interest for cancer imaging and therapy due to its overexpression in proliferating tumor cells. nih.gov The development of ligands for this receptor has explored various conformationally restricted amine structures. Investigations into azabicyclo[2.2.1]heptane-based ligands have shown that the 7-azabicyclo[2.2.1]heptane scaffold can be used to develop selective σ2 receptor ligands. nih.govnih.gov In contrast, research specifically employing the 1-azabicyclo[2.2.1]heptane core for this purpose is not widely documented in the scientific literature.
Investigation as Cholinergic Receptor Ligands (e.g., Muscarinic, Nicotinic Acetylcholine Receptors)
The 1-azabicyclo[2.2.1]heptane scaffold has been successfully employed to create potent agonists for muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in numerous physiological functions.
One line of research focused on a series of (Z)-(+/-)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oximes. nih.gov Within this series, functional selectivity for the m1 muscarinic receptor was achieved. The R-enantiomer of one such compound, (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (B1232345) (CI-1017), was identified as a functionally m1-selective muscarinic agonist. nih.gov
Another study reported the synthesis of dihydro-4'-methylspiro[1-azabicyclo[2.2.1]heptane-3,5'(4'H)-furan]-3'-one, a potent and conformationally rigid muscarinic agonist. acs.org This compound demonstrated high affinity for the M1 receptor, although it was not subtype-selective. acs.org The same research also highlighted 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane (L 670,548) as a muscarinic super agonist. acs.org
| Compound | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| (R)-24Z (CI-1017) | Muscarinic m1 | Functionally m1-selective agonist. | nih.gov |
| dihydro-4'-methylspiro[1-azabicyclo[2.2.1]heptane-3,5'(4'H)-furan]-3'-one (1a) | Muscarinic (M1, M2) | Potent, non-subtype-selective agonist with high M1 affinity (pKi = 8.1). | acs.org |
| 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane (L 670,548) | Muscarinic | Identified as a "super agonist". | acs.org |
Targeting of Orexin-1 Receptors
The 1-azabicyclo[2.2.1]heptane scaffold has been pivotal in the development of selective antagonists for the orexin-1 receptor (OX1R), a target implicated in addiction, anxiety, and panic disorders. nih.govacs.org Researchers successfully optimized a series of substituted 1-azabicyclo[2.2.1]heptanes, transforming a nonselective dual orexin (B13118510) receptor antagonist (DORA) into a potent and selective OX1R antagonist. nih.gov
The starting point for this research was a dual antagonist, (±)-5, which showed nearly equal potency for both OX1 and OX2 receptors. Through systematic structural modifications, selectivity for OX1R was significantly improved. Key findings from the structure-activity relationship (SAR) studies include:
Resolution of Enantiomers : Resolving the racemic compound (±)-6 revealed that the (-)-6 enantiomer was a potent OX1R antagonist with a modest 10-fold selectivity over OX2R. nih.gov
Amide Linker Modification : Exploration of the amide linker connecting the azabicyclic core to a pyrimidine (B1678525) ring was crucial. Replacing a simple methylene (B1212753) linker with an amino group (as in compound 23) led to a substantial increase in OX1R selectivity. nih.gov
Pyrimidine Substitution : Modifications to the 2-position of the pyrimidine ring also played a role. Introducing a hydroxymethyl group (compound 19) or a methyl group (compound 25) while retaining the amino linker resulted in compounds with high OX1R potency and over 100-fold selectivity. The optimization culminated in the discovery of JNJ-54717793 (compound 25), a clinical development candidate. nih.gov
| Compound | OX1 FLIPR (pIC50) | OX2 FLIPR (pIC50) | Selectivity (OX2/OX1) | Reference |
|---|---|---|---|---|
| (±)-5 | 7.7 | 7.9 | 0.6 | nih.gov |
| (−)-6 | 8.6 | 7.6 | 10 | nih.gov |
| 19 (JNJ-54308942) | 8.7 | 6.6 | 125 | nih.gov |
| 23 | 8.6 | 6.3 | 200 | nih.gov |
| 25 (JNJ-54717793) | 8.9 | 6.7 | 158 | nih.gov |
Chemical Reactivity and Functional Group Transformations
Oxidation Reactions of the Azabicyclo[2.2.1]heptane Core
Oxidation reactions involving the azabicyclo[2.2.1]heptane skeleton can target either the nitrogen atom or the carbon framework, depending on the reagents and the presence of other functional groups. For derivatives of the related 2-azabicyclo[2.2.1]heptane, oxidation can introduce oxygen-containing functional groups. For instance, oxidizing agents like potassium permanganate (B83412) or chromium trioxide are known to transform specific functional groups attached to the bicyclic core.
In more complex systems, such as those with hydroxyl groups on the carbon skeleton, oxidation provides a pathway to ketones. A notable example is the oxidation of an alcohol on a 2-oxa-bicyclo[2.2.1]heptane derivative to a ketone using Dess-Martin periodinane, which was achieved in a near-quantitative 96% yield. acs.org This ketone can then serve as a versatile intermediate for further modifications, such as Wittig reactions. acs.org Another method involves the use of "Bobbitt's salt," an oxoammonium cation, for the oxidation of alcohols, even in the presence of reactive amines. researchgate.net These examples highlight that standard oxidation protocols can be effectively applied to functionalized bicyclic systems to create key synthetic intermediates.
Table 1: Examples of Oxidation Reactions on Related Bicyclic Systems
| Starting Material Type | Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|
| Secondary Alcohol on Bicyclic Core | Dess-Martin Periodinane | Ketone | 96% | acs.org |
Note: Data is based on analogous bicyclic systems due to limited direct research on the 1-azabicyclo[2.2.1]heptane core.
Reduction Reactions of Azabicyclic Functional Groups
Reduction reactions are crucial for modifying functional groups attached to the azabicyclic framework, often to introduce new functionalities or to saturate parts of the structure. For example, nitrile groups on a 2-azabicyclo[2.2.1]heptane-5-carbonitrile derivative can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.com Similarly, on the related 7-azabicyclo[2.2.1]heptene framework, a wide array of functional groups, including esters, nitriles, sulfones, and amides, can be effectively reduced. google.com
Catalytic hydrogenation is also a standard method for reducing double bonds within the bicyclic system. To avoid undesired side reactions like retro-Diels-Alder, the double bond in 2-azabicyclo[2.2.1]hept-5-ene derivatives is often reduced using hydrogen gas, typically with a palladium catalyst or under high pressure. pwr.edu.plrsc.org This process leads to the corresponding saturated azabicyclo[2.2.1]heptane.
Table 2: Common Reduction Reactions for Azabicyclic Derivatives
| Functional Group | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Nitrile | Lithium Aluminum Hydride (LiAlH₄) or H₂/Catalyst | Primary Amine | smolecule.com |
| Ester | Not specified | Alcohol | google.com |
| Alkene (C=C) | H₂/Pd Catalyst | Alkane (C-C) | pwr.edu.plrsc.org |
Note: These reactions are documented for 2-aza and 7-aza isomers and are considered applicable to derivatives of the 1-aza core.
Substitution Reactions on the Bicyclic Framework
Substitution reactions are a cornerstone for functionalizing the azabicyclo[2.2.1]heptane skeleton. The bridgehead position, in particular, can be a site for substitution, although this is often challenging. Research on related azabicyclic systems has demonstrated pathways to introduce substituents at this position. For instance, bridgehead-substituted azabicyclo[2.2.1]heptanes with a pyridinyl group have been synthesized through multi-step sequences involving deprotonation and halogenation. nih.govacs.org These halogenated intermediates can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.govacs.org
The nitrogen atom of the bicyclic core is also a key site for substitution. Palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) has been successfully used to form N-aryl derivatives of 7-azabicyclo[2.2.1]heptane. nih.govacs.org This method provides a general route to connect various aryl and heteroaryl halides directly to the nitrogen atom of the bicyclic amine. nih.govacs.org Furthermore, nucleophilic substitution reactions can occur at other positions on the carbon framework. For example, a bromine atom at the C-7 position of a 2-azabicyclo[2.2.1]heptane derivative can be displaced by various nucleophiles. le.ac.uk Such reactions have been observed to proceed with retention of configuration, suggesting the participation of the neighboring nitrogen atom's lone pair. le.ac.uk
Table 3: Key Substitution Reactions on the Azabicyclo[2.2.1]heptane Framework
| Reaction Type | Position | Reagents/Catalyst | Key Transformation | Reference |
|---|---|---|---|---|
| Halogenation | Bridgehead | Deprotonation followed by halogen source | C-H to C-Halogen | nih.govacs.org |
| Suzuki-Miyaura Coupling | Bridgehead | Pd Catalyst, Boronic Acid | C-Halogen to C-Aryl | nih.govacs.org |
| N-Arylation | Nitrogen (N-1) | Pd-bisimidazol-2-ylidene complex, NaOtBu | N-H to N-Aryl | nih.govacs.org |
Note: The table reflects findings from 2-aza and 7-aza isomers, which provide a model for the potential reactivity of the 1-aza system.
Free Radical Reactions in Azabicyclo[2.2.1]heptane Systems
Free radical chemistry offers unique pathways for functionalizing the strained azabicyclo[2.2.1]heptane skeleton, particularly at the sterically hindered bridgehead position. The generation of a bridgehead radical on the 7-azabicyclo[2.2.1]heptane system has been demonstrated through the decarboxylation of O-acyl thiohydroxamates, also known as Barton esters. unirioja.es This bridgehead radical can then be trapped by various radical acceptors.
For example, reacting the Barton ester of N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid with radical traps like carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃) leads to the corresponding bridgehead chloride and bromide, respectively. unirioja.es The bridgehead radical can also be trapped with activated alkenes and alkynes to form new carbon-carbon bonds. unirioja.es This versatility proves the existence and synthetic utility of bridgehead radicals in these systems. unirioja.es Intramolecular free radical reactions have also been explored, though cyclization of radical precursors derived from 7-azabicyclo[2.2.1]heptane has sometimes resulted in reduction or rearrangement rather than the desired cyclized product, highlighting the complex nature of these reactions. researchgate.net
Table 4: Examples of Bridgehead Functionalization via Free Radical Reactions
| Radical Precursor | Radical Trap | Product | Yield | Reference |
|---|---|---|---|---|
| Barton Ester | CCl₄ | Bridgehead Chloride | 23% | unirioja.es |
| Barton Ester | BrCCl₃ | Bridgehead Bromide | 85% | unirioja.es |
| Barton Ester | CF₃CH₂I | Bridgehead Trifluoroethyl | 37% | unirioja.es |
| Barton Ester | Methyl Acrylate | Bridgehead Propanoate | 59% | unirioja.es |
Note: Data is from studies on the 7-azabicyclo[2.2.1]heptane system, illustrating a powerful method potentially applicable to the 1-aza isomer.
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Routes to Substituted 1-Azabicyclo[2.2.1]heptanes
The synthesis of the 1-azabicyclo[2.2.1]heptane core and its substituted analogues is an area of active research, with a focus on improving efficiency, stereoselectivity, and access to diverse derivatives.
Classic approaches often rely on multi-step sequences, such as the Diels-Alder reaction between cyclopentadiene (B3395910) and nitrogen-containing dienophiles. However, contemporary research is pushing the boundaries with more sophisticated and efficient methodologies. One notable advancement is the stereoselective synthesis of 2-substituted-1-azabicyclo[2.2.1]heptanes, which provides access to specific enantiomerically pure diastereomers. researchgate.net Other innovative strategies include:
Palladium-Catalyzed Reactions : A modern method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which directly constructs functionalized 2-azabicyclo[2.2.1]heptane derivatives.
One-Pot Procedures : A straightforward, one-pot method has been developed for the synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles starting from cyclohexanones. This process involves in-situ imine formation followed by cyanide addition, leading to the bicyclic core. researchgate.net
Nitrenium Ion Rearrangement : The N-chlorination of aryl-substituted azabicycloheptanes followed by rearrangement has been shown to yield endo-arylated azabicyclo[2.2.1]heptanes. researchgate.net
Binary Catalytic Systems : An effective binary catalytic system using an aminotriphenolate Al(III) complex and a bromide salt enables the synthesis of azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols with high diastereocontrol. acs.org
Neighboring Group Participation : In certain derivatives, such as anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, the nitrogen atom can participate in nucleophilic substitution at the 7-position, opening pathways to a variety of novel 7-substituted analogues. acs.org
These advanced synthetic routes are crucial for generating libraries of diverse compounds needed for drug discovery programs. A comparison of several synthetic strategies highlights the evolution of this field.
Table 1: Comparison of Selected Synthetic Methodologies for Azabicyclo[2.2.1]heptane Derivatives
| Methodology | Key Features | Starting Materials | Target Scaffold | Reference |
| Stereoselective Synthesis | Asymmetric synthesis yielding enantiomerically pure products. | Chiral 2-substituted-4-oxopiperidines | 2-Substituted-1-azabicyclo[2.2.1]heptanes | researchgate.net |
| One-Pot Synthesis | Efficient, single-step conversion to the bicyclic core. | 4-(mesyloxy)cyclohexanone | 7-Azabicyclo[2.2.1]heptane-1-carbonitriles | researchgate.net |
| Binary Catalysis | High diastereocontrol, rapid reaction times (6 hours). | Cyclic γ-epoxy alcohols | 2-Azabicyclo[2.2.1]heptanes | acs.org |
| Diels-Alder Reaction | Classic cycloaddition approach. | Cyclopentadiene, imines | 2-Azabicyclo[2.2.1]heptane |
Exploration of New Molecular Targets for Azabicyclic Scaffolds
While initially explored for their interaction with nicotinic acetylcholine (B1216132) receptors, sparked by the discovery of epibatidine (B1211577), derivatives of the azabicyclo[2.2.1]heptane scaffold are now being investigated against a wider range of molecular targets for various therapeutic applications.
Dipeptidyl Peptidase-4 (DPP-4) : A significant area of research involves the design of 2-azabicyclo[2.2.1]heptane-based inhibitors of DPP-4 for the treatment of type 2 diabetes. nih.govmdpi.com For instance, Neogliptin, which incorporates this scaffold, was identified as a potent DPP-4 inhibitor. nih.gov Further modifications led to even more potent inhibitors with high selectivity over related proteases like DPP-8 and DPP-9. mdpi.com
Orexin (B13118510) Receptors : The azabicyclo[2.2.1]heptane framework has been used to develop selective antagonists for the orexin-1 receptor (OX1R). nih.gov These compounds are being investigated for their potential role in treating conditions like addiction, panic, and anxiety. nih.gov
Monoamine Transporters and Sigma Receptors : Expanding the scope to neuropsychiatric disorders, related bicyclic amine scaffolds have shown potent inhibitory activity against norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters, as well as the σ-1 receptor. nih.gov
Other Novel Targets : Research has also pointed towards other potential targets, including the β2-adrenergic receptor, where derivatives can inhibit receptor internalization, and the 1,25D3-MARRS receptor, which is being explored for the treatment of neurological diseases like Alzheimer's. u-tokyo.ac.jpgoogle.comgoogle.com
This expansion into new target classes demonstrates the versatility of the rigid bicyclic structure in fitting into diverse protein binding sites.
Advanced Computational Design and Virtual Screening of 1-Azabicyclo[2.2.1]heptane Derivatives
Computational chemistry is playing an increasingly vital role in accelerating the discovery of new bioactive molecules based on the 1-azabicyclo[2.2.1]heptane scaffold. These in silico methods allow for the rational design and prioritization of compounds before their synthesis, saving significant time and resources. nih.gov
Molecular Modeling and SAR : Structure-activity relationship (SAR) models are created using molecular modeling to predict the biological activity of novel derivatives. nih.gov For example, in the development of DPP-4 inhibitors, modeling was used to analyze the interaction of compounds with key residues in the enzyme's active site and to understand issues like intramolecular cyclization that could lead to inactive products. nih.gov
Virtual Screening : Both structure-based and ligand-based virtual screening campaigns are employed to identify potential hits from large compound libraries. mdpi.com In structure-based screening, molecular docking programs like Glide and GOLD are used to predict how well different derivatives bind to a target protein. mdpi.com This approach has been used to screen for potential kinase inhibitors using the 2-azabicyclo[2.2.1]heptane scaffold.
Density Functional Theory (DFT) : DFT calculations are used to understand the fundamental properties of these molecules, such as their three-dimensional structure and reaction mechanisms. u-tokyo.ac.jp For instance, DFT has been used to confirm the nitrogen-pyramidal structure of 7-azabicyclo[2.2.1]heptane amides and to calculate the energy barriers for bond rotation, which influences their chemical behavior. acs.org
These computational tools provide deep insights that guide the synthesis of more potent and selective molecules.
Table 2: Application of Computational Methods in Azabicyclic Scaffold Research
| Computational Method | Application | Example | Reference |
| Molecular Docking | Predict binding modes and screen virtual libraries against protein targets. | Screening of 2-azabicyclo[2.2.1]heptane derivatives against kinase enzymes. | |
| Virtual Screening (VS) | Identify novel antagonists from large compound libraries. | Discovery of hTRPV4 antagonists from a focused ion channel library. | mdpi.com |
| SAR Modeling | Create models to predict biological activity based on chemical structure. | Development of new potent DPP-4 inhibitors. | nih.gov |
| DFT Calculations | Model reaction mechanisms and predict molecular geometry. | Confirmation of nitrogen-pyramidal structures in 7-azabicyclo[2.2.1]heptane amides. | acs.org |
Integration with High-Throughput Synthesis and Screening in Chemical Biology Research
To fully exploit the potential of the 1-azabicyclo[2.2.1]heptane scaffold, its synthetic development is increasingly coupled with high-throughput screening (HTS) platforms. azolifesciences.com This integration allows for the rapid synthesis and biological evaluation of large numbers of compounds, accelerating the identification of "hits" for drug development. azolifesciences.comyoutube.com
The process typically involves:
Library Synthesis : The creation of large, diverse collections of molecules built around a common scaffold. edelris.com The European Lead Factory, for example, has included azabicyclo[2.2.1]heptane scaffolds in its library synthesis efforts to generate novel compounds for screening. edelris.com Similarly, libraries based on the related oxabicyclo[2.2.1]heptene framework have been synthesized for biological evaluation. nih.gov
High-Throughput Screening (HTS) : The use of automated robotic systems to test hundreds of thousands of compounds against a specific biological target in a short period. youtube.com HTS has been used to screen vast chemical libraries to identify small-molecule antagonists for targets like the integrin CD11b/CD18 and inhibitors of bacterial virulence factors. escholarship.orgnih.gov
Data Analysis and Hit Identification : Advanced software and data analysis are used to process the massive amounts of data generated by HTS to pinpoint promising compounds for further investigation. azolifesciences.comyoutube.com
This combination of high-throughput synthesis and screening creates a powerful engine for modern drug discovery, enabling researchers to systematically explore the chemical space around privileged scaffolds like 1-azabicyclo[2.2.1]heptane to find new therapeutic agents. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
